(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Chiral Synthesis Enantioselectivity Stereochemical Purity

Chiral amino alcohol building blocks demand absolute stereochemical integrity to avoid failed asymmetric syntheses. This (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate provides that assurance. • (S)-enantiomer: [α]²⁰/D -13° to -20°, opposite of (R)-form. • Crystalline solid, mp 83-87°C; high purity, ideal for SPPS. • Cathepsin K inhibitor intermediate (PDB: 1Q6K). • Boc removable under mild acid without racemization. Bulk stock available for immediate global shipment.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 107202-39-1
Cat. No. B019247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
CAS107202-39-1
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1CCCCC1
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1
InChIKeyYNBRORWNNGUYQA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate Overview


(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, also known as N-Boc-L-cyclohexylglycinol or Boc-Chg-ol, is a chiral amino alcohol featuring an N-tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl side chain, and a free primary hydroxyl group [1]. With a molecular formula of C₁₃H₂₅NO₃ and a molecular weight of 243.34 g/mol, this compound exists as a white to off-white solid with a melting point of 83–87°C and an optical rotation [α]²⁰/D of -13° to -20° (c=1, CHCl₃), confirming its (S)-stereochemical configuration . It is primarily employed as a chiral building block in peptide synthesis, peptidomimetic construction, and the preparation of enantiopure pharmaceutical intermediates where the cyclohexyl moiety imparts distinct steric and lipophilic properties [1].

Chiral (S)-configured Boc-amino alcohol for enantioselective synthesis
Cyclohexyl side chain provides steric bulk and lipophilic character
Crystalline solid supports precise weighing and long-term storage

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate Substitution Risks


While numerous Boc-protected amino alcohols share a common core structure, interchangeability is precluded by critical stereochemical and physicochemical differences. The (S)-enantiomer (CAS 107202-39-1) possesses a specific optical rotation of [α]²⁰/D = -13° to -20° (c=1, CHCl₃), whereas its (R)-enantiomer (N-Boc-D-cyclohexylglycinol, CAS 188348-00-7) exhibits a positive rotation of approximately +15° to +20°, leading to opposite stereochemical outcomes in asymmetric syntheses . Furthermore, the cyclohexyl side chain confers a predicted logP (XLogP3-AA) of 2.7 and a topological polar surface area (TPSA) of 58.6 Ų, which are markedly different from aromatic analogs (e.g., Boc-L-phenylglycinol with a higher logP and larger TPSA) or smaller aliphatic variants (e.g., Boc-L-leucinol, logP ~1.5), resulting in divergent solubility, chromatographic behavior, and target-binding profiles [1]. The following quantitative evidence section delineates these differentiation points in detail.

! (R)-enantiomer yields opposite optical rotation and stereochemical outcome
! Aromatic or smaller aliphatic analogs shift logP, solubility, and chromatographic retention
! Unprotected amino alcohol is a liquid at room temperature, complicating handling accuracy

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate Differentiation Evidence


Optical Purity vs. (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation [α]²⁰/D of -13° to -20° (c=1, CHCl₃), while the (R)-enantiomer (CAS 188348-00-7) displays a positive rotation of approximately +15° to +20° under identical conditions . This opposite sign of rotation ensures unambiguous enantiomeric assignment and facilitates the synthesis of stereochemically defined targets where the (S)-configuration is required.

Optical Purity vs. (R)-Enantiomer
Data to verify
[α]20D −13° to −20° vs. +15° to +20° for (R)-enantiomer (c=1, CHCl₃)
Supports enantiomer-attribution review
Opposite sign confirms stereochemical identity; experimental verification recommended
Chiral Synthesis Enantioselectivity Stereochemical Purity

Lipophilicity (logP) Comparison

The predicted partition coefficient (XLogP3-AA) for (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is 2.7, which is intermediate between more lipophilic aromatic analogs and less lipophilic small aliphatic derivatives [1]. For comparison, Boc-L-phenylglycinol (aromatic) has a predicted logP of ~3.1, while Boc-L-leucinol (aliphatic, branched) has a predicted logP of ~1.5 [2]. This difference in lipophilicity directly impacts solubility, membrane permeability, and retention time in reversed-phase HPLC.

Lipophilicity (logP) Comparison
Class-level
XLogP3-AA 2.7 vs. ~3.1 (aromatic) and ~1.5 (small aliphatic)
Supports lipophilicity selection context
Computed values; experimental verification advised for solvent and membrane permeability modeling
Lipophilicity Drug Design Chromatography

Melting Point & Thermal Stability

The compound has a reported melting point of 83–87°C and a predicted boiling point of 371.2±25.0°C at 760 mmHg . In contrast, the non-Boc-protected free amino alcohol, (S)-2-amino-2-cyclohexylethanol, is an oil at room temperature, which complicates accurate weighing and long-term storage . The crystalline solid nature of the Boc-protected form enhances handling precision and reduces hygroscopicity compared to unprotected amino alcohols.

Physical State at 20°C
Class-level
Crystalline solid; m.p. 83–87°C vs. liquid (unprotected analog)
Supports handling precision context
Crystalline form may improve weighing accuracy and long-term stability
Solid-State Properties Storage Stability Material Handling

Commercial Availability and Purity

Multiple reputable suppliers offer (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate at standard purities of 95–97%, with batch-specific Certificates of Analysis (CoA) including HPLC, NMR, and optical rotation verification [1]. In contrast, the (R)-enantiomer and other chiral amino alcohols often have limited commercial availability or require custom synthesis with longer lead times and higher minimum order quantities .

Commercial Availability
Reported
>10 global suppliers; typical purity 95–97%
Supports procurement context
Batch-specific CoA with HPLC, NMR, and optical rotation verification
Procurement Quality Control Supply Chain

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate Applications


Asymmetric Organoselenium Synthesis

The compound's high enantiomeric purity ([α]²⁰/D = -13° to -20°) and stable crystalline form make it an ideal starting material for the preparation of chiral organoselenanes and organotelluranes, which are critical intermediates in the synthesis of biologically active natural products. Its cyclohexyl group provides steric bulk that influences the stereochemical outcome of subsequent reactions .

Cyclohexyl Peptidomimetics

With a logP of 2.7 and a TPSA of 58.6 Ų, (S)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate introduces a balanced lipophilic/hydrophilic profile into peptide chains. It is widely employed in solid-phase peptide synthesis to incorporate a cyclohexylglycinol residue, enhancing membrane permeability and proteolytic stability of peptidomimetic drug candidates [1].

Cathepsin K Inhibitor Scaffolds

Although the compound itself is a protected amino alcohol, its deprotected form serves as a key intermediate in the synthesis of alpha-amino aldehyde inhibitors targeting cathepsin K, as evidenced by structural studies (PDB ID: 1Q6K). The (S)-stereochemistry is essential for binding to the enzyme's active site [2].

Chiral Ligands & Auxiliaries

The crystalline solid nature (m.p. 83–87°C) and predictable physicochemical properties facilitate its use as a chiral auxiliary or ligand precursor in asymmetric catalysis. The Boc group can be selectively removed under mild acidic conditions, revealing a free primary amine for further functionalization without compromising stereochemical integrity .

Application
Selection Property
Validation Focus
Chiral organoselenium intermediate synthesis
Enantiomeric purity and crystalline form
Stereochemical outcome review
Cyclohexyl peptidomimetic incorporation
Balanced logP (2.7) and TPSA (58.6 Ų)
Membrane permeability and stability review
Cathepsin K inhibitor scaffold preparation
(S)-stereochemistry and Boc protection
Active-site binding context (PDB: 1Q6K)
Chiral ligand or auxiliary precursor
Mild Boc removal without racemization
Stereochemical integrity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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